molecular formula C18H28N4O4 B5822858 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide

3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide

Cat. No. B5822858
M. Wt: 364.4 g/mol
InChI Key: PYKQVKQZBSJNIH-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide, also known as LSN2463359, is a small molecule inhibitor that has recently gained attention due to its potential therapeutic applications. This compound has been found to exhibit promising results in preclinical studies for the treatment of various types of cancers, including breast, lung, and colon cancers. In

Mechanism of Action

3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide acts as an inhibitor of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation. In normal cells, p53 plays a critical role in regulating cell growth and preventing the development of cancer. However, in cancer cells, the activity of p53 is often suppressed by MDM2, leading to uncontrolled cell growth and proliferation. By inhibiting MDM2, 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide can activate p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide has been shown to exhibit potent antitumor activity against various types of cancer cells in vitro and in vivo. In preclinical studies, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by activating p53. 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide has also been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide is its potent antitumor activity against various types of cancer cells. This compound has been found to exhibit favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide is its lack of selectivity for MDM2, which may lead to off-target effects. Further studies are needed to evaluate the selectivity and safety of 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide.

Future Directions

For the development of this compound may include the evaluation of its efficacy in combination with other anticancer agents, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide in clinical trials.

Synthesis Methods

The synthesis of 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide involves the reaction between 2,4,5-trimethoxybenzaldehyde and 3-(4-methyl-1-piperazinyl)propanohydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. The purity of the compound is confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancers. 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of a protein called MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 3-(4-methyl-1-piperazinyl)-N'-(2,4,5-trimethoxybenzylidene)propanohydrazide can activate p53, leading to the induction of cell death in cancer cells.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-21-7-9-22(10-8-21)6-5-18(23)20-19-13-14-11-16(25-3)17(26-4)12-15(14)24-2/h11-13H,5-10H2,1-4H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKQVKQZBSJNIH-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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